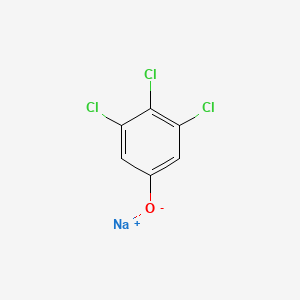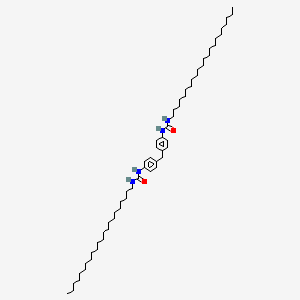
Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-docosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) is an organic compound known for its unique chemical structure and properties. It is a derivative of urea, featuring long alkyl chains and aromatic rings, which contribute to its distinct characteristics. This compound is used in various industrial applications due to its stability and functional properties.
Vorbereitungsmethoden
The synthesis of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) involves organic synthesis reactions. The process typically includes the reaction of methylenedi-4,1-phenylene with docosyl isocyanate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, resulting in different derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Wissenschaftliche Forschungsanwendungen
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s stability makes it useful in biological studies, particularly in the development of biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its biocompatibility.
Wirkmechanismus
The mechanism of action of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The long alkyl chains and aromatic rings enable the compound to interact with various substrates, facilitating reactions and enhancing the properties of materials it is incorporated into .
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds like Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’-octyl-], Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) has longer alkyl chains, which provide enhanced flexibility and stability. This makes it more suitable for applications requiring durable and flexible materials. Other similar compounds include 4,4’-Methylenebis(1,1-dimethyl-3-phenylurea) and N,N’‘-(methylenedi-4,1-phenylene)bis[N’-cyclohexylurea] .
Eigenschaften
CAS-Nummer |
165445-27-2 |
|---|---|
Molekularformel |
C59H104N4O2 |
Molekulargewicht |
901.5 g/mol |
IUPAC-Name |
1-docosyl-3-[4-[[4-(docosylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C59H104N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-51-60-58(64)62-56-47-43-54(44-48-56)53-55-45-49-57(50-46-55)63-59(65)61-52-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-50H,3-42,51-53H2,1-2H3,(H2,60,62,64)(H2,61,63,65) |
InChI-Schlüssel |
AQGZSOYLDAKYMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


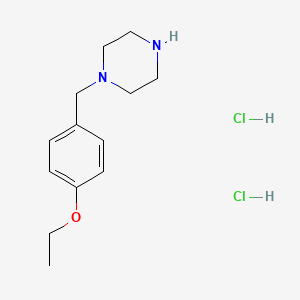

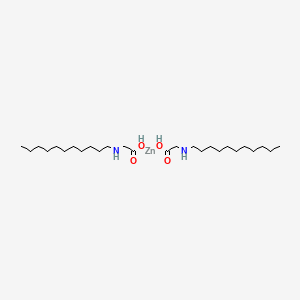
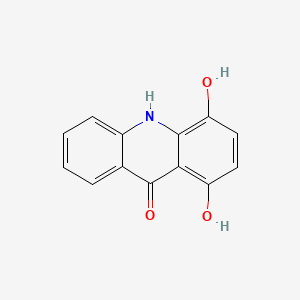
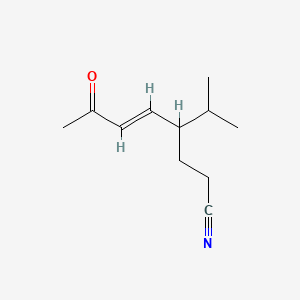
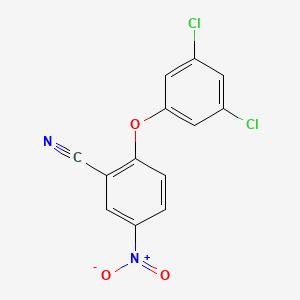
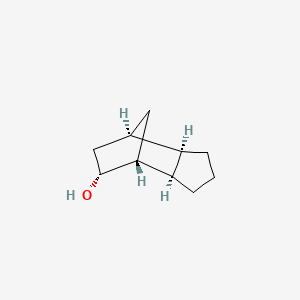

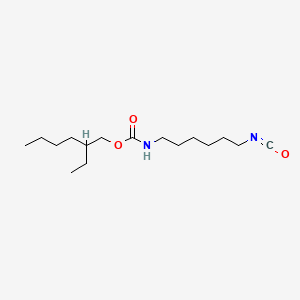
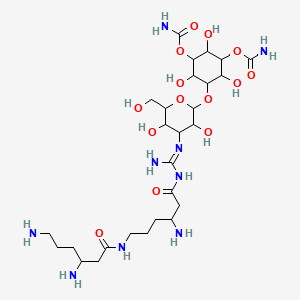
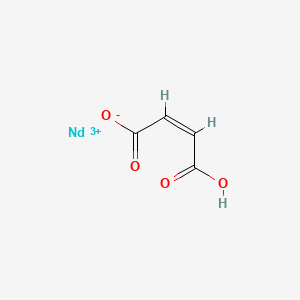

![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
